molecular formula C15H16N2 B8141510 6,6-dimethyl-1-phenyl-7H-indazole

6,6-dimethyl-1-phenyl-7H-indazole

Cat. No.: B8141510
M. Wt: 224.30 g/mol
InChI Key: IGVNNNODYZNRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-1-phenyl-7H-indazole is a useful research compound. Its molecular formula is C15H16N2 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of indazole derivatives, including 6,6-dimethyl-1-phenyl-7H-indazole, as potential inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in cancer progression.

  • Case Study: FGFR Inhibition
    • Research Findings : A series of indazole derivatives were synthesized and evaluated for their ability to inhibit FGFR1. Compounds demonstrated varying degrees of inhibition, with some achieving IC50 values as low as 2.9 nM, indicating strong potential as anticancer agents .
    • Data Table: FGFR Inhibitory Activity
Compound IDStructureIC50 (nM)Activity
986-(3-methoxyphenyl)-1H-indazol-3-amine15.0Moderate
99Optimized derivative2.9Potent

Antifungal Properties

Indazole derivatives have also been investigated for their antifungal activities against various Candida species.

  • Case Study: Anticandidal Activity
    • Research Findings : The compound series based on the 3-phenyl-1H-indazole scaffold showed promising antifungal activity against Candida albicans and Candida glabrata. Notably, compound 10g exhibited significant activity against both susceptible and resistant strains .
    • Data Table: Antifungal Activity Against Candida Species
Compound IDMinimum Inhibitory Concentration (MIC)Target Species
10g0.5 mMC. albicans
3a3.807 mMC. glabrata (susceptible)
3c15.227 mMC. glabrata (resistant)

Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of indazole derivatives.

  • Research Insights : Modifications at specific positions on the indazole ring have led to enhanced biological activities. For instance, adding fluorine substituents significantly improved FGFR inhibitory potency .

Properties

IUPAC Name

6,6-dimethyl-1-phenyl-7H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-15(2)9-8-12-11-16-17(14(12)10-15)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNNNODYZNRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C1)C=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.